Antibacterial Activity of 1650-M15 Against MRSA vs. MSSA
1650-M15 exhibits comparable inhibitory activity against both methicillin-resistant and methicillin-sensitive S. aureus strains. The compound shows an IC50 of 62.44 μM against MRSA and 66.42 μM against MSSA, with identical MIC values of 200 μM for both strains . This indicates that its antibacterial activity is independent of methicillin resistance mechanisms, providing a valuable tool for studying LtaS inhibition in both susceptible and resistant backgrounds.
| Evidence Dimension | Inhibition of bacterial growth (IC50 & MIC) |
|---|---|
| Target Compound Data | IC50: 62.44 μM (MRSA), 66.42 μM (MSSA); MIC: 200 μM (both) |
| Comparator Or Baseline | Methicillin-resistant S. aureus (MRSA) vs. Methicillin-sensitive S. aureus (MSSA) |
| Quantified Difference | MRSA IC50 is 3.98 μM lower than MSSA (6.0% difference); MIC values are identical |
| Conditions | Standard broth microdilution assay (vendor-reported) |
Why This Matters
This data demonstrates that 1650-M15 maintains consistent activity regardless of methicillin resistance status, making it a reliable probe for LtaS function in both antibiotic-susceptible and resistant S. aureus strains.
